ITA Class Potency Benchmark Against Reference NNRTIs
The ITA chemotype, to which the target compound belongs, has demonstrated superior anti-HIV-1 potency compared to the first-generation NNRTIs nevirapine and delavirdine. In a standardized cell-based assay, the most potent ITA analogs (4a5 and 4a2) achieved EC50 values of 0.18 µM and 0.20 µM, respectively, making them more effective than the reference drugs nevirapine and delavirdine, and substantially more potent than the ITA lead compound L1 (EC50 = 2.053 µM) [1]. The exact EC50 value for N-benzyl-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has not been publicly reported in peer-reviewed literature, but its position within the ITA series suggests it may contribute to this SAR landscape [1].
| Evidence Dimension | Anti-HIV-1 activity (EC50) in cell culture |
|---|---|
| Target Compound Data | Not individually reported; structurally positioned within the ITA series that includes compounds with EC50 = 0.18–2.053 µM |
| Comparator Or Baseline | Lead ITA compound L1 (EC50 = 2.053 µM); top ITA analogs 4a5 (EC50 = 0.18 µM) and 4a2 (EC50 = 0.20 µM); reference drugs nevirapine and delavirdine (exact values not provided in abstract) |
| Quantified Difference | ITA series exhibits >10-fold potency range (0.18 µM vs. 2.053 µM); reference drugs are less potent than optimized ITA analogs |
| Conditions | HIV-1 infected cell culture assay (Bioorg Med Chem. 2009) |
Why This Matters
Procurement for antiviral research requires understanding where a specific compound sits within its class SAR; the target compound's ortho-methoxy substitution may confer distinct antiviral potency compared to the well-characterized ITA extremes, but without published direct evidence, selection must be based on analog data and structural novelty.
- [1] Zhan P, Liu X, Zhu J, Fang Z, Li Z, Pannecouque C, De Clercq E. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009 Aug 15;17(16):5775-81. View Source
